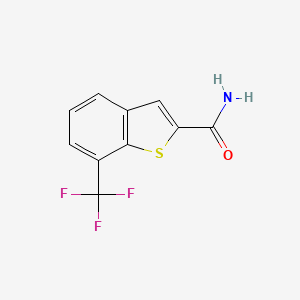

7-(Trifluoromethyl)benzothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(Trifluoromethyl)benzothiophene-2-carboxamide (TFMBC) is a compound belonging to the class of benzothiophene-2-carboxamides, which are a group of heterocyclic compounds that are used in various scientific research applications. TFMBC is of particular interest due to its unique properties, which make it useful for a variety of research applications.

Applications De Recherche Scientifique

Phosphodiesterase Inhibition

Benzothiophene derivatives, including 7-(Trifluoromethyl)benzothiophene-2-carboxamide, have been identified as inhibitors of phosphodiesterase 10A (PDE10A). A study by Kawamoto et al. (2019) highlights the development of benzothiophene derivatives with potent inhibitory activity against PDE10A, demonstrating selectivity over other phosphodiesterases (Kawamoto et al., 2019).

Antihypertriglyceridemic Activity

Research by Abu Sheikha et al. (2011) on benzothiophene carboxamide derivatives reveals their potential as antihypertriglyceridemic agents. These compounds significantly reduced plasma triglyceride levels in rats, suggesting a promising role in the treatment of hyperlipidemia and atherosclerosis (Abu Sheikha et al., 2011).

Anti-Inflammatory and Antitubercular Activity

Chiriapkin et al. (2021) investigated azomethine derivatives of benzothiophene carboxamide, predicting their potential for anti-inflammatory and antitubercular activity. This study highlights the role of these compounds in medical chemistry and pharmaceutical research (Chiriapkin et al., 2021).

Urotensin-II Receptor Antagonism

A study by Lim et al. (2016) on benzo[b]thiophene-2-carboxamide derivatives reports their effectiveness as urotensin-II receptor antagonists. These substances displayed potent binding affinities, contributing to the understanding of receptor interactions (Lim et al., 2016).

Antitumor Activity

Ostapiuk et al. (2017) synthesized new benzothiophene carboxamides and studied their antitumor activity. Their findings suggest that these compounds could be effective in inhibiting the growth of human tumor cells, marking a significant step in cancer research (Ostapiuk et al., 2017).

Inhibition of Plasmodium falciparum Enoyl-ACP Reductase

Banerjee et al. (2011) described the use of benzothiophene carboxamide derivatives as inhibitors of Plasmodium falciparum Enoyl-ACP Reductase. This suggests potential applications in antimalarial drug development (Banerjee et al., 2011).

Antibacterial and Antifungal Activities

Vasu et al. (2005) researched thiophene-3-carboxamide derivatives and found them to possess antibacterial and antifungal properties. These findings are relevant for developing new antimicrobial agents (Vasu et al., 2005).

Propriétés

IUPAC Name |

7-(trifluoromethyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NOS/c11-10(12,13)6-3-1-2-5-4-7(9(14)15)16-8(5)6/h1-4H,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSDGAUDQNLZIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(F)(F)F)SC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)benzothiophene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)

![2-Phenyl-3,5,6,7-tetrahydro-cyclopenta[e]pyrimidin-4-one](/img/structure/B2370840.png)

![(E)-2-(1,3-benzodioxol-5-yl)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-propenenitrile](/img/structure/B2370844.png)